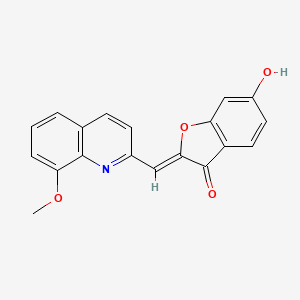

(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one (hereafter referred to as Compound 4c) is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a hydroxy group at position 6 and an 8-methoxyquinolin-2-ylmethylene moiety at position 2 (Figure 1). Aurones are a subclass of flavonoids known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Characterization: Compound 4c is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 8-methoxyquinoline-2-carbaldehyde under optimized conditions. Key physicochemical data include:

- Yield: 68% (orange solid).

- Melting Point: 250–252°C.

- Spectroscopic Data: ¹H NMR (DMSO-d6): Distinct signals at δ 11.38 ppm (hydroxy group), δ 8.42–8.30 ppm (quinoline protons), and δ 3.84 ppm (methoxy group). HRMS: m/z 320.0917 ([M+H]⁺, C₁₉H₁₃NO₄).

The 8-methoxyquinoline substituent introduces electron-withdrawing and π-stacking capabilities, distinguishing it from simpler aryl-substituted aurones.

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-[(8-methoxyquinolin-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-23-15-4-2-3-11-5-6-12(20-18(11)15)9-17-19(22)14-8-7-13(21)10-16(14)24-17/h2-10,21H,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLQRITLBCBDK-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. Its structure features a hydroxyl group, a methylene bridge connecting to a quinoline moiety, and a carbonyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is C18H15N1O3 with a molecular weight of approximately 291.3 g/mol. The compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has shown that (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one exhibits significant anticancer activity. It has been demonstrated to inhibit tubulin polymerization at the colchicine-binding site, which is crucial for cancer cell proliferation. In vitro studies indicate its potency against various cancer cell lines, including prostate cancer cells.

Key Findings:

- Inhibition of Tubulin Polymerization: The compound disrupts microtubule formation, which is essential for mitosis in cancer cells.

- Cell Line Testing: Studies have shown effective inhibition of cell growth in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 5.0 |

| MCF-7 | 4.5 |

Antimicrobial Activity

In addition to its anticancer properties, (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one has shown promising antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

The compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structure–Activity Relationship (SAR)

The biological activity of (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one can be attributed to its structural components. The presence of the hydroxyl group and the methoxy substitution on the quinoline moiety enhances its interaction with biological targets, contributing to its efficacy as an anticancer and antimicrobial agent.

Case Studies

- Cancer Cell Proliferation Inhibition Study: A study published in Nature reported that derivatives similar to this compound exhibited low nanomolar potency in inhibiting cancer cell proliferation through tubulin binding .

- Antimicrobial Testing: A comprehensive screening against multiple bacterial strains highlighted the compound's effectiveness compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Aurones share a common benzofuranone scaffold, but their bioactivity and physicochemical properties depend on substituent type and position. Below is a comparative analysis of Compound 4c with key analogs:

Key Observations :

Physicochemical Properties

Melting Points and Solubility:

- Compound 4c: MP 250–252°C. The quinoline moiety likely contributes to higher melting points compared to non-aromatic analogs.

- 6x : MP 261.2–262.1°C. The catechol-like structure increases intermolecular hydrogen bonding.

- 6y : MP 254.9–255.5°C. Reduced symmetry compared to 6x lowers melting point slightly.

Spectral Data:

- ¹H NMR: The quinoline protons in 4c (δ 8.42–8.30 ppm) are downfield-shifted compared to benzylidene protons in 6x (δ 7.60–6.71 ppm).

- 13C NMR : The carbonyl signal in 4c (δ 181.22 ppm) aligns with aurone derivatives, while methoxy carbons appear at δ 55.75 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.